molecular formula C24H26N4O2 B10788142 AZ Pfkfb3 26

AZ Pfkfb3 26

Cat. No.: B10788142
M. Wt: 402.5 g/mol
InChI Key: OOGHGWKBJXQNEJ-QFIPXVFZSA-N
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Description

AZ Pfkfb3 26 is a potent and selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This enzyme plays a crucial role in glycolysis, a metabolic pathway that converts glucose into pyruvate, generating energy for cellular processes. This compound has been shown to inhibit PFKFB3 with an IC50 value of 0.023 micromolar, making it a valuable tool for studying glycolytic regulation and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ Pfkfb3 26 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the final product in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

AZ Pfkfb3 26 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted products .

Scientific Research Applications

Mechanism of Action

AZ Pfkfb3 26 exerts its effects by inhibiting the enzyme PFKFB3, which is responsible for the synthesis of fructose-2,6-bisphosphate (F-2,6-P2). F-2,6-P2 is a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), a key enzyme in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of F-2,6-P2, leading to decreased glycolytic flux and reduced energy production in cells. This inhibition can affect various cellular processes, including cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

AZ Pfkfb3 26 is unique in its high potency and selectivity for PFKFB3 compared to other isoforms such as PFKFB1 and PFKFB2. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool for studying PFKFB3-specific pathways and potential therapeutic applications.

Properties

IUPAC Name

(2S)-N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16(2)14-28-15-17(13-25)21-12-20(9-10-23(21)28)30-19-7-5-18(6-8-19)27-24(29)22-4-3-11-26-22/h5-10,12,15-16,22,26H,3-4,11,14H2,1-2H3,(H,27,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGHGWKBJXQNEJ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)C4CCCN4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)[C@@H]4CCCN4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.